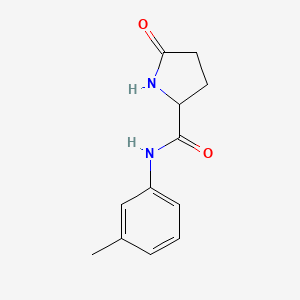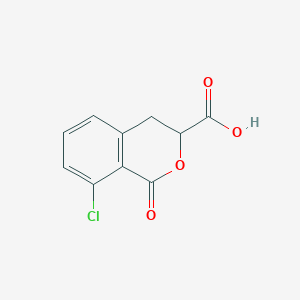
N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a compound that falls under the category of 2-aminothiazole derivatives . These derivatives have been identified as promising scaffolds in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is complex, with multiple aromatic groups. The aromatic groups were shown in order of decreasing activity: 2-thiazolyl > 2-benzothiazolyl > 3-methyl- 5-isoxazolyl > 2-thienyl > phenyl = 4-fluorophenyl > 1,3,4-thiadiazol-2-yl > 5-isoxazolyl .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The 2-aminothiazole scaffold , to which this compound belongs, has gained prominence in medicinal chemistry and drug discovery. Notably, it serves as a fundamental part of clinically applied anticancer drugs like dasatinib and alpelisib . Research has documented that different 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. Investigating this compound’s specific effects on cancer cells and its potential for overcoming drug resistance is crucial for advancing cancer therapies.
Antiviral Properties
The 2-aminothiazole derivatives, including our compound of interest, have demonstrated antiviral activity . Researchers have explored their effectiveness against viral infections, making them promising candidates for antiviral drug development. Further studies are needed to elucidate the mechanisms underlying their antiviral effects and their potential applications in treating specific viral diseases.
Antimicrobial Activity
The same 2-aminothiazole scaffold has shown antimicrobial properties . Investigations into its efficacy against bacterial and fungal pathogens could lead to novel antimicrobial agents. Understanding the compound’s mode of action and its impact on microbial growth and survival is essential for designing effective treatments.
Anticonvulsant Potential
In addition to its anticancer and antimicrobial properties, 2-aminothiazole derivatives have been evaluated for anticonvulsant activity . Researchers have studied their effects in animal models of epilepsy. Further exploration of our compound’s ability to modulate neuronal excitability and prevent seizures could contribute to the development of antiepileptic drugs.
Antidiabetic Applications
The 2-aminothiazole scaffold has also been investigated for its antidiabetic potential . Understanding how this compound interacts with metabolic pathways and influences glucose homeostasis may provide insights into managing diabetes and related complications.
Anti-Inflammatory Effects
Finally, 2-aminothiazole derivatives have demonstrated anti-inflammatory activity . Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Investigating the anti-inflammatory mechanisms of our compound could lead to therapeutic interventions that mitigate inflammatory responses.
Eigenschaften
IUPAC Name |
N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGVTKFAEGQPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2673740.png)

![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)



![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673751.png)

![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)
![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)

![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)